molecular formula C40H64N2O2 B1629328 Bolazine CAS No. 4267-81-6

Bolazine

Cat. No.: B1629328
CAS No.: 4267-81-6
M. Wt: 604.9 g/mol
InChI Key: BQDZMZRUXNFTQT-KSJDNICASA-N
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Chemical Reactions Analysis

Bolazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Bolazine is unique due to its dimeric structure linked by an azine group. Similar compounds include:

    Drostanolone: The parent compound of this compound, used for its anabolic and androgenic properties.

    Methenolone: Another synthetic androgen and anabolic steroid with similar applications.

    Oxandrolone: Known for its mild anabolic effects and used in various therapeutic applications.

This compound stands out due to its unique chemical structure and its use as a prodrug of drostanolone, providing a different pharmacokinetic profile compared to other similar compounds .

Biological Activity

Bolazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to elucidate the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

This compound is structurally related to benzothiazole derivatives, which are known for their diverse biological activities. The compound exhibits a unique ability to interact with biological targets, including DNA and various enzymes, which is crucial for its antitumor and neuroprotective effects.

Mechanisms of Action:

  • DNA Binding: this compound has been shown to bind within the minor groove of AT-DNA, which may inhibit DNA replication and transcription processes essential for cancer cell proliferation .
  • Enzyme Inhibition: It demonstrates significant affinity for neurotoxins, indicating potential as a dual inhibitor for therapeutic applications in scorpion envenomation treatment .

Antitumor Activity

This compound has been evaluated in various in vitro studies for its antitumor properties. Research indicates that it can effectively inhibit the proliferation of cancer cells across multiple lines.

Case Study Findings:

  • In a study assessing the cytotoxicity of this compound on HCC827 and NCI-H358 cell lines, it displayed an IC50 value of 6.26 ± 0.33 μM and 6.48 ± 0.11 μM respectively in 2D assays. In contrast, its activity decreased in 3D assays (IC50 values of 20.46 ± 8.63 μM and 16.00 ± 9.38 μM) due to penetration challenges within three-dimensional cell structures .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (2D Assay)IC50 (3D Assay)
HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Study Insights:

  • In tests against Escherichia coli and Staphylococcus aureus, this compound demonstrated effective antibacterial properties, suggesting its potential as a therapeutic agent in treating bacterial infections .

Research Findings and Implications

Recent studies have explored the broader implications of this compound's biological activities:

  • Neuropharmacological Applications: The dual inhibition properties observed with this compound make it a candidate for developing treatments for conditions caused by neurotoxic agents, such as scorpion venom .
  • Potential Drug Development: The favorable pharmacological profile suggests that this compound could be further developed into a drug with applications in both oncology and infectious disease management.

Properties

CAS No.

4267-81-6

Molecular Formula

C40H64N2O2

Molecular Weight

604.9 g/mol

IUPAC Name

(2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C40H64N2O2/c1-23-21-39(5)25(7-9-27-29-11-13-35(43)37(29,3)17-15-31(27)39)19-33(23)41-42-34-20-26-8-10-28-30-12-14-36(44)38(30,4)18-16-32(28)40(26,6)22-24(34)2/h23-32,35-36,43-44H,7-22H2,1-6H3/b41-33+,42-34+/t23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,35+,36+,37+,38+,39+,40+/m1/s1

InChI Key

BQDZMZRUXNFTQT-KSJDNICASA-N

SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)O)C

Isomeric SMILES

C[C@H]1/C(=N/N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@H](CC5)O)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@H]([C@H]8[C@@]([C@H](CC8)O)(CC7)C)CC6)C

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)O)C

Origin of Product

United States

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